Cas no 34029-94-2 ((7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide)
![(7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide structure](https://it.kuujia.com/scimg/cas/34029-94-2x500.png)
34029-94-2 structure
Nome del prodotto:(7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide
(7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide
- (7R-cis)-<wbr>
- Laurepukine
- (7R)-6,7,7aβ,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-12-ol, 6,7,7a,8-tetrahydro-7-methyl-, 7-oxide, (7R,7aR)-
- Q27283884
- MCN6QK3FK3
- Laurepukin
- 6abeta-Aporphin-11-ol, 1,2-(methylenedioxy)-, 6beta-oxide
- 34029-94-2
- UNII-MCN6QK3FK3
- (7R-Cis)-6,7,7a,8-tetrahydro-7-methyl-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-12-ol 7-oxide
- 6a.beta.-Aporphin-11-ol, 1,2-(methylenedioxy)-, 6.beta.-oxide
- Laurepukine [MI]
-
- Inchi: InChI=1S/C18H17NO4/c1-19(21)6-5-11-8-14-18(23-9-22-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3
- Chiave InChI: KBLBAGBORDBOPT-UHFFFAOYSA-N
- Sorrisi: CN1(=O)CCc2cc3OCOc3c-3c2C1Cc1cccc(O)c-31
Proprietà calcolate
- Massa esatta: 311.11581
- Massa monoisotopica: 311.11575802g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 488
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 56.8Ų
- XLogP3: 2.4
Proprietà sperimentali
- Punto di fusione: 230-231°
- PSA: 61.75
- Rotazione specifica: D -222° (c = 0.022 in chloroform)
(7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide Letteratura correlata
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
34029-94-2 ((7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide) Prodotti correlati
- 52333-54-7(2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine)
- 276702-53-5(2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride)
- 1804646-81-8(2-Bromo-5-cyano-4-iodo-3-(trifluoromethoxy)pyridine)
- 1855744-85-2(1-(Quinoxalin-2-yl)cyclobutan-1-amine)
- 65639-65-8(BENZOIC ACID, 3-AMINO-4-(4-PHENYL-1-PIPERAZINYL)-, METHYL ESTER)
- 1806042-39-6(2-(Difluoromethyl)-3,5-diiodopyridine-4-sulfonyl chloride)
- 126583-28-6(3H-Pyrazol-3-one, 5-amino-1,2-dihydro-1-(2-pyridinyl)-)
- 2171419-53-5((3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-carbonylpiperidine-3-carboxylic acid)
- 2548980-51-2(1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2203989-92-6(3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
